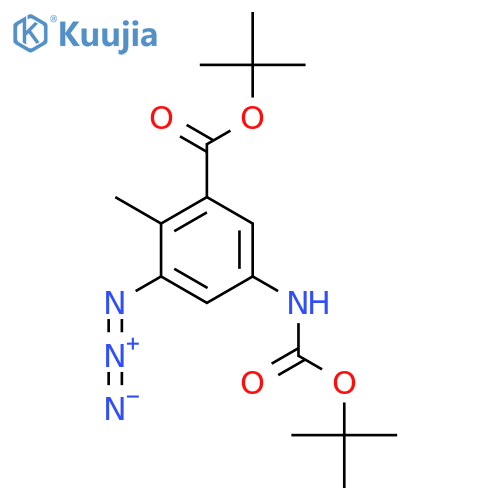

Cas no 2418693-56-6 (tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate)

tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-azido-5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoate

- EN300-26628136

- 2418693-56-6

- tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate

-

- インチ: 1S/C17H24N4O4/c1-10-12(14(22)24-16(2,3)4)8-11(9-13(10)20-21-18)19-15(23)25-17(5,6)7/h8-9H,1-7H3,(H,19,23)

- InChIKey: KYQRZJGSZNXVMD-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=C(C=C(C=1C)N=[N+]=[N-])NC(=O)OC(C)(C)C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 348.17975526g/mol

- どういたいしつりょう: 348.17975526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 544

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 79Ų

tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26628136-1g |

tert-butyl 3-azido-5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoate |

2418693-56-6 | 1g |

$0.0 | 2023-09-12 | ||

| Enamine | EN300-26628136-1.0g |

tert-butyl 3-azido-5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoate |

2418693-56-6 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate 関連文献

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

2. Book reviews

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoateに関する追加情報

Recent Advances in the Synthesis and Applications of tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate (CAS: 2418693-56-6)

In recent years, the compound tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate (CAS: 2418693-56-6) has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique azido and tert-butoxycarbonyl (Boc) functional groups, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Its structural features make it particularly valuable for click chemistry applications, peptide modifications, and the development of novel therapeutics. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential implications for drug discovery.

The synthesis of tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a streamlined synthetic route starting from 2-methyl-3-nitrobenzoic acid, involving sequential Boc protection, reduction of the nitro group, diazotization, and azide substitution. The reported method achieved an overall yield of 68%, with high purity (>98%) as confirmed by HPLC and NMR spectroscopy. The compound's stability under various conditions was also investigated, revealing its robustness in organic solvents but sensitivity to prolonged exposure to light due to the azido group.

One of the most prominent applications of this compound lies in its role as a key building block for PROTAC (Proteolysis Targeting Chimeras) development. Researchers at a leading pharmaceutical institute recently utilized tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate as the linker component in designing novel EGFR-targeting PROTACs. The azido group enabled efficient conjugation to alkyne-functionalized E3 ligase ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the Boc-protected amine allowed for subsequent deprotection and attachment to target-binding moieties. This approach demonstrated significant advantages in terms of modularity and synthetic efficiency.

In the realm of bioconjugation, this compound has shown remarkable utility for site-specific protein labeling. A 2024 study published in Bioconjugate Chemistry described its use in generating antibody-drug conjugates (ADCs) with improved homogeneity. The researchers employed the azido group for strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified toxins, while the Boc group served as a temporary protecting group for subsequent amine-directed conjugation. This strategy resulted in ADCs with defined drug-to-antibody ratios (DARs) and enhanced stability profiles compared to traditional lysine-conjugation methods.

Recent computational studies have also explored the potential of tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate as a scaffold for small molecule drug design. Molecular docking simulations suggest that derivatives of this compound may exhibit affinity for various kinase targets, particularly those with hydrophobic binding pockets that can accommodate the tert-butyl groups. These findings have spurred synthetic efforts to create focused libraries around this core structure, with preliminary biological screening showing promising activity against several cancer cell lines.

Looking forward, the unique properties of tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate position it as a valuable tool in chemical biology and drug discovery. Current research directions include its application in DNA-encoded library synthesis, development of bifunctional degradation tags, and exploration as a photoaffinity labeling reagent. As synthetic methodologies continue to advance and the demand for versatile chemical building blocks grows, this compound is likely to maintain its importance in medicinal chemistry research. Future studies may focus on expanding its utility through the development of novel derivatives with modified protecting groups or additional functional handles for orthogonal conjugation strategies.

2418693-56-6 (tert-butyl 3-azido-5-{(tert-butoxy)carbonylamino}-2-methylbenzoate) 関連製品

- 1798542-84-3(N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide)

- 1380019-93-1(2-amino-1-(pentafluorophenyl)ethan-1-one)

- 1785606-28-1(2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine)

- 1094746-87-8([1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol)

- 1396890-03-1((2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide)

- 1448053-26-6(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide)

- 1806978-59-5(6-Chloro-4-(difluoromethyl)-2-fluoropyridine-3-carboxaldehyde)

- 941944-60-1(N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-fluorophenoxy)acetamide)

- 1798640-70-6(3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione)

- 1383979-52-9(6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline)